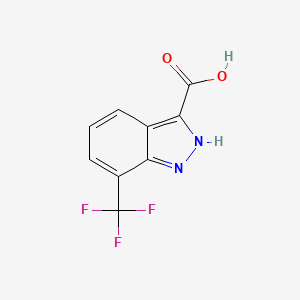

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQQEWUHMVGQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, valued for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Unambiguous structural confirmation is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and safety. This document details a multi-technique analytical approach, integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance, culminating in the definitive structural confirmation by X-ray crystallography. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for each technique, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

Indazoles, composed of a benzene ring fused to a pyrazole ring, are a vital class of nitrogen-containing heterocyclic compounds.[1][2] While rare in nature, synthetic indazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological applications.[4][5] They form the core of drugs targeting protein kinases, neurological disorders, and inflammatory pathways.[1][2] The specific molecule of interest, 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, combines three key pharmacophores: the indazole nucleus, a carboxylic acid group, and a trifluoromethyl group. The trifluoromethyl (CF₃) group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.

Given the potential for isomerism (e.g., substitution at N1 vs. N2, or different positional isomers of the CF₃ group), a rigorous and systematic approach to structure elucidation is not merely procedural but essential for advancing a compound through the development process. This guide outlines such an approach, grounded in established analytical principles.[6][7]

The Elucidation Workflow: A Multi-Pronged Strategy

Caption: A logical workflow for small molecule structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: Before determining connectivity, the elemental composition must be known. HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[10] This is the foundational piece of data upon which all subsequent interpretations are built.

Expected Result for C₉H₅F₃N₂O₂:

-

Calculated Exact Mass: 230.0279

-

Observed Mass: Should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[11] For this molecule, we expect to confirm the presence of the carboxylic acid and the N-H bond of the indazole ring.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Very broad, often overlapping C-H stretches |

| N-H (Indazole) | Stretch | 3100-3300 | Medium to sharp, distinct from O-H |

| C=O (Carboxylic Acid) | Stretch | 1680-1720 | Strong, sharp absorption |

| C=C & C=N (Aromatic) | Stretch | 1450-1620 | Multiple sharp bands of variable intensity |

| C-F (CF₃ group) | Stretch | 1000-1350 | Very strong, often multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core

NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution.[8] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the entire molecular framework.

Caption: Numbering scheme for 7-(CF₃)-1H-indazole-3-COOH.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| H-4 | Doublet (d) | ~8.1-8.2 | Deshielded by adjacent N and proximity to C=O. Coupled to H-5. |

| H-5 | Triplet (t) | ~7.4-7.5 | Coupled to both H-4 and H-6. |

| H-6 | Doublet (d) | ~7.8-7.9 | Deshielded by adjacent electron-withdrawing CF₃ group. Coupled to H-5. |

| N1-H | Broad Singlet (br s) | ~13.5-14.0 | Acidic proton on indazole nitrogen, often broad. |

| COOH | Broad Singlet (br s) | >13.0 | Very acidic carboxylic acid proton, exchanges with water. |

¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp², sp³) and its electronic environment. The CF₃ carbon will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C3 | ~135-140 | Carbon bearing the carboxylic acid. |

| C3a | ~140-142 | Bridgehead carbon adjacent to N2. |

| C4 | ~122-124 | Aromatic CH. |

| C5 | ~128-130 | Aromatic CH. |

| C6 | ~120-122 | Aromatic CH, influenced by CF₃. |

| C7 | ~114-118 (quartet) | Carbon bearing the CF₃ group, shows C-F coupling. |

| C7a | ~125-127 | Bridgehead carbon. |

| COOH | ~162-165 | Carboxylic acid carbonyl carbon. |

| CF₃ | ~124-126 (quartet) | Trifluoromethyl carbon, large ¹JCF coupling constant. |

2D NMR Spectroscopy: Connecting the Dots

Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation track between H-4, H-5, and H-6, confirming the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the C-H pairs (C4/H4, C5/H5, C6/H6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC correlations to confirm the structure:

-

H-4 to C3a and C7a: This correlation locks the aromatic ring to the pyrazole ring at the correct fusion points.

-

H-6 to C7 and C7a: This confirms the position of the CF₃ group at C7.

-

N1-H to C3, C3a, and C7a: This is the definitive correlation that confirms the N1-H tautomer and the position of the carboxylic acid at C3.

The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, X-ray crystallography provides absolute, unambiguous proof.[12] By diffracting X-rays off a single, high-quality crystal, one can determine the precise three-dimensional arrangement of every atom in the molecule, confirming connectivity, conformation, and intermolecular interactions in the solid state.

Process Overview:

-

Crystallization: The compound is dissolved in a suitable solvent or solvent system and allowed to crystallize slowly (e.g., via slow evaporation, vapor diffusion). This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted and irradiated with a focused beam of X-rays. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding an electron density map from which atomic positions are determined and refined. The final model provides precise bond lengths, bond angles, and torsional angles.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻, which is often favorable for carboxylic acids. Infuse the sample directly or via LC inlet.

-

Analysis: Compare the measured m/z of the most abundant isotopic peak with the theoretical exact mass calculated for C₉H₄F₃N₂O₂⁻.

FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Analysis: Identify and label major peaks corresponding to the functional groups listed in Section 3.2.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (NH and COOH).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H: Acquire a standard proton spectrum.

-

¹³C: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 160 Hz.

-

HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

-

-

Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity as outlined in Section 4.

X-ray Crystallography

-

Crystallization: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) for crystal growth via slow evaporation in a loosely capped vial.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution: Process the data using appropriate software (e.g., SHELX). Solve the structure using direct methods and refine anisotropically against F².

-

Analysis: Examine the final refined structure. Confirm the atomic connectivity and tautomeric form. Key metrics include a low R-factor (<5-7%) and a goodness-of-fit (GooF) near 1.0.

Conclusion

The structural elucidation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR confirms the presence of key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map the complete covalent framework of the molecule and confirm the specific regioisomer and tautomer. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is indispensable for the advancement of novel chemical entities in research and development.

References

- Varnavas, A., & Linciano, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.

- ResearchGate. (2023).

- Al-Ibresam, O. T., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(31).

- Intertek. (n.d.).

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.

- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6684.

- Taylor & Francis Online. (n.d.).

- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(8), 1365-1372.

- ResearchGate. (2009). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(36), 7286-7292.

- Benchchem. (n.d.).

- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.

- MDPI. (2018).

- ChemicalBook. (n.d.). 7-(Trifluoromethyl)-1H-indazole(885694-00-8) 1H NMR.

- Wiley-VCH. (2007).

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)

- MDPI. (2020). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 10(8), 652.

- PubChem. (n.d.). Indazole-3-carboxylic acid.

- National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 996-1029.

- PubMed. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 280, 121530.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

synthesis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid starting materials

An In-depth Technical Guide

Topic: Synthesis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid: A Guide to Starting Materials and Strategic Execution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic incorporation of the trifluoromethyl group at the 7-position enhances metabolic stability and binding affinity, while the indazole-3-carboxylic acid moiety provides a versatile handle for further chemical elaboration. This guide provides a detailed examination of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern each transformation. We will explore two robust and field-proven strategies: the cyclization of a substituted anthranilic acid via diazotization and a Fischer-type synthesis commencing from a trifluoromethyl-substituted phenylhydrazine. Each pathway is dissected to provide researchers with the causal logic behind experimental choices, enabling informed decisions in process development and scale-up.

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole scaffold is a "privileged" structure in drug discovery, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its rigid, bicyclic aromatic nature allows it to function as a versatile hinge-binding motif in various protein kinases. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to modulate a molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can significantly improve cell permeability, block metabolic degradation at the site of substitution, and enhance binding interactions with protein targets.

The title compound, 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, combines these features, making it a high-value intermediate. This guide serves as a senior-level technical resource, moving beyond simple procedural lists to explain the expert reasoning behind the selection of specific starting materials and reaction pathways for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary disconnection points on the indazole core, leading to two distinct classes of starting materials. This initial strategic choice dictates the entire forward synthesis.

Caption: Retrosynthetic pathways for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

Synthetic Strategy 1: Cyclization via Diazotization of 2-Amino-3-(trifluoromethyl)benzoic acid

This approach is arguably the most direct as the starting material, 2-amino-3-(trifluoromethyl)benzoic acid, already contains the entire carbon framework and the correct substituent pattern.[2] The synthesis focuses on constructing the pyrazole ring's N-N bond through a classical diazotization-reduction-cyclization sequence.

Rationale and Starting Material

Core Starting Material: 2-Amino-3-(trifluoromethyl)benzoic acid (also known as 3-(Trifluoromethyl)anthranilic acid).[2]

Causality: The choice of this starting material is predicated on its structural completeness. The amino and carboxylic acid groups are perfectly positioned to direct the formation of the indazole ring. The key transformation involves converting the primary amine (-NH2) into a reactive diazonium salt (-N2+), which can then be reduced and cyclized in a single pot. This strategy is efficient for small to medium-scale synthesis, provided the substituted anthranilic acid is readily available.

Experimental Workflow and Protocol

The conversion proceeds through two critical, often tandem, steps.

Caption: Workflow for the synthesis via diazotization of substituted anthranilic acid.

Step-by-Step Protocol:

-

Diazotization:

-

Suspend 2-amino-3-(trifluoromethyl)benzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.[3]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise. The addition rate must be controlled to keep the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for approximately 30-60 minutes to ensure complete formation of the diazonium salt. The reaction can be monitored for the disappearance of the starting amine using a starch-iodide paper test for excess nitrous acid.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2), in water.

-

Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution. This order of addition is crucial for safety and yield.

-

During the addition, nitrogen gas will evolve, and a precipitate will begin to form. Allow the reaction to warm to room temperature and stir for several hours or overnight to ensure the cyclization is complete.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product fully.

-

Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

-

Synthetic Strategy 2: Fischer Indazole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, and its principles are readily adapted to produce the isomeric indazole ring system.[4][5] This pathway involves the acid-catalyzed cyclization of a substituted phenylhydrazone.

Rationale and Starting Materials

Core Starting Materials:

-

Aryl Component: 2-(Trifluoromethyl)phenylhydrazine.

-

Carbonyl Component: An α-ketoacid or its ester, typically pyruvic acid or ethyl pyruvate.

Causality: This strategy constructs the bicyclic system from two simpler fragments. 2-(Trifluoromethyl)phenylhydrazine provides the benzene ring, the CF3 group, and both nitrogen atoms. The pyruvic acid derivative provides the three carbons needed to form the pyrazole ring, including the carbon that will become the carboxylic acid. The power of this method lies in its modularity; various substituted indazoles can be synthesized by simply changing the substituted phenylhydrazine or the carbonyl partner.[6]

Experimental Workflow and Protocol

This synthesis is typically a two-step process, although it can sometimes be performed in one pot.

Caption: Workflow for the Fischer Indazole Synthesis route.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 2-(trifluoromethyl)phenylhydrazine and a slight excess of ethyl pyruvate in a solvent such as ethanol.

-

Add a catalytic amount of a weak acid, like acetic acid, to facilitate the condensation reaction.

-

Stir the mixture at room temperature. The hydrazone often precipitates from the solution upon formation and can be isolated by filtration. In many cases, this intermediate is sufficiently pure for the next step without further purification.[4]

-

-

Fischer Cyclization:

-

The isolated hydrazone is heated in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, acting as both the acid catalyst and the solvent. Lewis acids like zinc chloride (ZnCl2) are also frequently used.[5][6]

-

The reaction mixture is heated to temperatures typically ranging from 80 to 140 °C until the reaction is complete (monitored by TLC or LC-MS).

-

The mechanism proceeds via tautomerization to an ene-hydrazine, followed by a key[4][4]-sigmatropic rearrangement, rearomatization, and elimination of ammonia to form the stable indole ring.[5]

-

Upon cooling, the reaction is carefully quenched by pouring it onto ice water. The crude product, ethyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate, is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Saponification (Ester Hydrolysis):

-

The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

The mixture is heated to reflux until the ester is fully hydrolyzed.

-

After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., HCl), causing the final carboxylic acid product to precipitate.

-

The solid is collected by filtration, washed with water, and dried to yield 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

-

Comparative Analysis of Synthetic Strategies

The choice between these two primary routes depends on factors such as starting material availability, scalability, and safety considerations.

| Feature | Strategy 1: Diazotization | Strategy 2: Fischer Synthesis |

| Key Starting Material | 2-Amino-3-(trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)phenylhydrazine |

| Key Transformations | Diazotization, Reductive Cyclization | Hydrazone Formation,[4][4]-Sigmatropic Rearrangement, Saponification |

| Number of Steps | 1-2 steps (if starting material is available) | 2-3 steps (if starting material is available) |

| Advantages | - Highly convergent and direct. - Can be a one-pot procedure. | - Robust and widely applicable method.[5] - Modular; easily adapted for analogues. - Avoids potentially unstable diazonium salts in some protocols. |

| Disadvantages | - Requires careful low-temperature control.[3] - Diazonium salts can be explosive if isolated. - Availability of the substituted anthranilic acid can be limited. | - Often requires high temperatures and strong acids (PPA). - Phenylhydrazines can be toxic and require careful handling. - May require an additional hydrolysis step. |

Conclusion

The synthesis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid can be reliably achieved through two primary strategic pathways, each defined by its unique starting material. The diazotization of 2-amino-3-(trifluoromethyl)benzoic acid offers a highly direct route, contingent upon the availability of this advanced intermediate and the precise control of reaction conditions. Conversely, the Fischer indazole synthesis, starting from 2-(trifluoromethyl)phenylhydrazine, provides a more classical and modular approach that is robust and well-understood, though it may involve more steps. The selection of the optimal route requires a careful evaluation of starting material cost and accessibility, desired scale of production, and the safety infrastructure available. This guide provides the foundational knowledge and expert rationale necessary for researchers to make that strategic decision with confidence.

References

-

PrepChem (2023). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available at: [Link]

-

Organic Syntheses (2023). 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Available at: [Link]

- Google Patents (2012).CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Wikipedia (2023). Fischer indole synthesis. Available at: [Link]

- Google Patents (2011).US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Journal of Organic and Pharmaceutical Chemistry (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]

-

ResearchGate (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

-

ResearchGate (2016). Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. Available at: [Link]

- Google Patents (1993).US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

Der Pharma Chemica (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

MDPI (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

-

National Institutes of Health (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

-

ResearchGate (2025). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

Organic Syntheses (2023). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

-

ACS Publications (2023). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

MolPort (2023). Compound 4-(2-{1-[3-(trifluoromethyl)phenyl]ethylidene}hydrazinyl)benzoic acid. Available at: [Link]

-

DergiPark (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-

SCIRP (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

- Google Patents (2015).CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

ResearchGate (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Available at: [Link]

-

ResearchGate (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. Available at: [Link]

-

Chemical Papers (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, identified by the CAS Number 959236-70-5 , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including several approved anti-cancer drugs that function as kinase inhibitors. The strategic incorporation of a trifluoromethyl (CF₃) group at the 7-position of the indazole ring is anticipated to modulate the compound's physicochemical and pharmacological properties, potentially enhancing its efficacy, metabolic stability, and target selectivity. This guide provides a comprehensive overview of its chemical synthesis, predicted properties, analytical characterization, and potential applications in drug development, serving as a foundational resource for researchers exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source/Method |

| CAS Number | 959236-70-5 | Chemical Supplier Databases |

| Molecular Formula | C₉H₅F₃N₂O₂ | |

| Molecular Weight | 230.15 g/mol | |

| Predicted pKa | ~3.5 - 4.0 | The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to the parent indazole-3-carboxylic acid.[1][2] |

| Predicted Solubility | Low aqueous solubility at neutral pH, increasing at higher pH. Soluble in organic solvents like DMSO, DMF, and methanol. | The planar, aromatic structure and the lipophilic trifluoromethyl group suggest limited water solubility.[3] |

| Appearance | Off-white to light yellow solid | General observation for similar compounds |

Synthesis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

While a specific, detailed experimental protocol for the synthesis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not extensively published, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazole-3-carboxylic acids.[4][5] A proposed retrosynthetic analysis and a forward synthetic protocol are outlined below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid commences with the disconnection of the indazole ring. A key transformation is the diazotization and subsequent cyclization of an appropriately substituted anthranilic acid derivative. This leads back to the commercially available starting material, 2-amino-3-(trifluoromethyl)benzoic acid.

Caption: Retrosynthetic analysis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

Proposed Synthetic Protocol

The forward synthesis involves a three-step process starting from 2-amino-3-(trifluoromethyl)benzoic acid: (1) diazotization, (2) reduction of the diazonium salt to a hydrazine intermediate, and (3) intramolecular cyclization to form the indazole ring.

Step 1: Diazotization of 2-amino-3-(trifluoromethyl)benzoic acid

-

Materials: 2-amino-3-(trifluoromethyl)benzoic acid, hydrochloric acid (HCl), sodium nitrite (NaNO₂), water.

-

Procedure:

-

Suspend 2-amino-3-(trifluoromethyl)benzoic acid in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Reduction of the Diazonium Salt

-

Materials: The diazonium salt solution from Step 1, stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃), hydrochloric acid.

-

Procedure:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours, gradually warming to room temperature.

-

The resulting precipitate (the hydrazine intermediate) is collected by filtration, washed with cold water, and used directly in the next step.

-

Step 3: Cyclization to 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

-

Materials: Hydrazine intermediate from Step 2, a suitable solvent (e.g., ethanol, acetic acid), acid catalyst (if necessary).

-

Procedure:

-

Suspend the crude hydrazine intermediate in a suitable solvent.

-

Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

-

Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

Analytical Characterization

For quality control and structural confirmation of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound. The retention time will depend on the specific gradient and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon and the carbon of the trifluoromethyl group (which may appear as a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.[6]

Biological Context and Potential Applications

The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[7][8] The addition of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[9][10][11]

The Role of the Trifluoromethyl Group in Drug Design

The CF₃ group is a bioisostere for other chemical groups and can offer several advantages:[12][13]

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can increase the half-life of the drug.[11]

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[10]

-

Modulation of Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the indazole ring, potentially leading to stronger and more selective binding to the target protein.[9]

Potential as a Kinase Inhibitor

Many indazole-based drugs, such as axitinib and pazopanib, target protein kinases that are crucial for cancer cell growth and survival.[7][8] It is hypothesized that 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid could act as an inhibitor of various kinases, such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Aurora Kinases[14]

The carboxylic acid moiety can serve as a key hydrogen bonding group within the ATP-binding pocket of these kinases.

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Conclusion

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and its properties can be reliably characterized by standard analytical techniques. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacological properties, making this compound a valuable building block for further drug discovery efforts. This guide provides a solid foundation for researchers to initiate their investigations into this intriguing molecule.

References

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. [Link][1][2]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link][9]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. [Link][10]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][7]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link][11]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link][8]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link][3]

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link][2]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link][12]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][13]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link][14]

-

Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. [Link]

-

Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. [Link]

-

Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PubMed Central. [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. National Institutes of Health. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Zenodo. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

pK a predictionsfor arsonicacid derivatives. ChemRxiv. [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. ACS Publications. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link][4]

-

New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link][5]

-

Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. PubMed. [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central. [Link]

-

Indazole. Wikipedia. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link][6]

-

Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein-Institut. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]

-

Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

This whitepaper provides a comprehensive technical guide for the spectroscopic analysis of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS 1261441-75-6), a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the strategic methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the protocols in established scientific principles to ensure structural confirmation with the highest degree of confidence.

Introduction: The Analytical Imperative

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a member of the indazole class of compounds, which are prominent scaffolds in the development of therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] The presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this a molecule of high interest.

Unambiguous structural verification is the bedrock of any chemical research or drug development program. A multi-technique spectroscopic approach is not merely a procedural step but a necessary, self-validating system to confirm identity, purity, and stability. This guide details the predicted spectroscopic characteristics of the title compound and provides robust protocols for their empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity. The following workflow is recommended for acquiring high-quality NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to its excellent solubilizing power for polar, acidic compounds and its ability to allow for the observation of exchangeable protons (NH and OH), which might be lost in solvents like D₂O or CD₃OD.[2]

-

Spectrometer Frequency: A field strength of 400 MHz or higher is recommended to achieve better signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. |

| ~11.0 - 12.0 | Broad Singlet | 1H | N-H | The indazole N-H proton is also deshielded and exchangeable, appearing as a broad singlet. |

| ~8.2 - 8.4 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic protons. |

| ~7.8 - 8.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing CF₃ group, leading to a downfield shift. |

| ~7.4 - 7.6 | Triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~163 - 165 | - | -COOH | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[2] |

| ~141 - 143 | - | C-7a | Quaternary carbon at the ring junction. |

| ~138 - 140 | - | C-3 | Carbon bearing the carboxylic acid group. |

| ~125 - 130 | Quartet (~30-35 Hz) | C-7 | The carbon atom directly bonded to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[4] |

| ~123 - 128 | Quartet (~270-275 Hz) | -CF₃ | The trifluoromethyl carbon shows a characteristic large one-bond C-F coupling and appears as a quartet.[4] |

| ~124 - 126 | - | C-5 | Aromatic CH carbon. |

| ~121 - 123 | - | C-3a | Quaternary carbon at the ring junction. |

| ~118 - 120 | Minor Coupling | C-6 | Aromatic CH carbon, potentially showing small long-range C-F coupling. |

| ~110 - 112 | - | C-4 | Aromatic CH carbon. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -60 to -65 | Singlet | -CF₃ | A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is reported relative to CFCl₃ (δ 0.00).[5] A benzotrifluoride-type group typically appears in this region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive, contrasting with the more laborious KBr pellet method.[6]

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the carboxylic acid, the indazole ring, and the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] |

| ~3100 - 3300 | Medium, Broad | N-H Stretch | Indazole | This stretch often overlaps with the broad O-H absorption. |

| ~1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carbonyl stretch is typically very intense and sharp, confirming the presence of the carboxylic acid.[8] |

| ~1600, ~1450 | Medium | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring portion of the indazole system.[9] |

| 1100 - 1300 | Strong | C-F Stretch | Trifluoromethyl | The C-F bonds give rise to one or more very strong absorption bands in this region. |

| ~1200 - 1300 | Medium | C-O Stretch | Carboxylic Acid | This stretch is often coupled with O-H bending vibrations. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Caption: Workflow for acquiring mass spectrometry data via ESI-MS.

Causality Behind Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, which is crucial for accurate molecular weight determination.[10] Electron Ionization (EI) would be used for observing fragmentation patterns.[11]

Predicted Mass Spectral Data

The molecular formula is C₉H₅F₃N₂O₂, with a monoisotopic mass of 230.03 g/mol .

| m/z Value (Predicted) | Ion | Rationale |

| 231.03 | [M+H]⁺ | Protonated molecular ion (positive ESI mode). |

| 229.02 | [M-H]⁻ | Deprotonated molecular ion (negative ESI mode). |

| 230 | [M]⁺˙ | Molecular ion (EI mode). The aromatic indazole core should provide good stability, resulting in a prominent molecular ion peak.[12] |

| 185 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common and diagnostic fragmentation pathway for aromatic carboxylic acids.[12][13] |

| 212 | [M-H₂O]⁺˙ | Loss of water (18 Da) from the molecular ion. |

| 161 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical (69 Da). |

Holistic Structural Verification: A Unified Conclusion

The true power of spectroscopic analysis lies in the synergistic combination of these techniques.

-

MS will confirm the molecular weight and elemental composition.

-

IR will confirm the presence of the key functional groups: -COOH, N-H, and -CF₃.

-

NMR will then provide the definitive structural map, showing the precise connectivity of atoms. The number of signals, their chemical shifts, integrations, and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra must align perfectly with the proposed structure of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

This multi-faceted approach constitutes a self-validating system, providing an unassailable confirmation of the molecule's identity and purity, which is paramount for its application in research and development.

References

-

Vertex AI Search result[4], Supporting Information for a scientific article. (No direct URL available)

-

Vertex AI Search result[2], Supporting Information for a scientific article. (No direct URL available)

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Retrieved from ResearchGate. [Link]

-

Singh, P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

-

Teixeira, C., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

Frontiers. (n.d.). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

-

ResearchGate. (n.d.). (A-C) Mass spectra of compounds 1-3 obtained by GC-EI-TOF-MS together with their probable fragmentation pathways. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. diva-portal.org [diva-portal.org]

- 11. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of solubility in process chemistry, purification, formulation, and drug discovery, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile across a range of common organic solvents, details a robust experimental protocol for quantitative determination, and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals who utilize indazole derivatives and require a deep, actionable understanding of their physicochemical properties.

Introduction to 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole-3-carboxylic acids are recognized as versatile scaffolds and key intermediates in the synthesis of a wide array of biologically active molecules, including potential anti-inflammatory and anti-cancer agents[1]. The specific introduction of a trifluoromethyl (-CF3) group at the 7-position significantly modulates the molecule's electronic and lipophilic properties, often enhancing metabolic stability and cell permeability, which are desirable attributes in drug candidates.

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the ability to perform high-throughput screening, and is a foundational parameter for developing viable pharmaceutical formulations. This guide provides a detailed examination of the factors governing its solubility and a framework for its experimental determination.

Physicochemical Profile

To understand solubility, one must first consider the inherent physicochemical properties of the molecule. The structure combines acidic, basic, polar, and nonpolar features, leading to complex solvent interactions.

| Property | Value / Structure | Source / Comment |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₅F₃N₂O₂ | [2] |

| Molecular Weight | 230.14 g/mol | [2][3] |

| Appearance | Off-white to yellow crystalline powder (Predicted) | Based on similar compounds like 1H-Indazole-3-carboxylic acid.[1] |

| CAS Number | 959236-70-5 | [2] |

| Melting Point | Not publicly available. For reference, the parent 1H-Indazole-3-carboxylic acid melts at 266-270 °C (dec.). | The bulky, electron-withdrawing -CF3 group may influence the crystal lattice energy and thus the melting point. |

Theoretical Framework for Solubility

The solubility of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is governed by the interplay of its three primary functional components, following the general principle of "like dissolves like"[4][5].

-

Carboxylic Acid (-COOH): This is a highly polar, acidic functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). Its presence strongly favors solubility in polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols). Furthermore, its acidic nature (pKa estimated to be in the range of 3-4) allows for deprotonation in the presence of a base, forming a highly water-soluble carboxylate salt. This is a key principle used in solubility tests with aqueous bases like sodium hydroxide or sodium bicarbonate[6][7].

-

Indazole Ring: This bicyclic aromatic system contains two nitrogen atoms. The pyrrolic-type N-H at position 1 is a hydrogen bond donor, while the pyridinic-type nitrogen at position 2 is a hydrogen bond acceptor. This functionality contributes to the molecule's overall polarity and its ability to interact favorably with polar solvents.

-

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and highly lipophilic (nonpolar). It significantly increases the nonpolar surface area of the molecule. While it can participate in weak fluorine-hydrogen bonds, its primary effect is to decrease solubility in highly polar, aqueous environments and increase affinity for less polar or nonpolar organic solvents compared to its non-fluorinated analogue.

Synthesis of Principles: The molecule presents a duality. The polar, hydrogen-bonding indazole and carboxylic acid moieties drive solubility in polar solvents, while the large, lipophilic trifluoromethyl group enhances solubility in less polar media and hinders it in highly polar ones like water. Therefore, optimal solubility is expected in solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as polar aprotic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical framework, the following table provides a qualitative prediction of the solubility of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Note: This is a predictive guide. Experimental verification is required for quantitative applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor with a high dielectric constant, capable of solvating the entire molecule effectively. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor that can disrupt intermolecular H-bonding in the solid state. | |

| Acetonitrile (MeCN) | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | Moderate to Low | Moderate polarity; may struggle to effectively solvate the acidic proton and indazole N-H. | |

| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor, interacting well with the polar groups. The lipophilic -CF3 group may limit high solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar, which may slightly improve interaction with the nonpolar portion. | |

| Water | Very Low / Insoluble | The large, nonpolar trifluoromethyl group and aromatic core dominate, overcoming the polarity of the carboxylic acid and indazole N-H. | |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Moderate polarity and a hydrogen bond acceptor, but lacks the ability to donate H-bonds to solvate the carboxylate. |

| Diethyl Ether | Low / Insoluble | Low polarity and weak H-bond accepting capability. | |

| Chlorinated | Dichloromethane (DCM) | Low / Insoluble | Primarily nonpolar character; unable to effectively solvate the polar, hydrogen-bonding functional groups. |

| Nonpolar | Toluene | Insoluble | Lacks the polarity and hydrogen-bonding capacity to overcome the compound's crystal lattice energy. |

| Hexanes / Heptane | Insoluble | Wholly nonpolar; incompatible with the polar functional groups of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain accurate, quantitative solubility data, the shake-flask method is a reliable and widely accepted standard[8]. It measures the concentration of a saturated solution in thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Add a small magnetic stir bar if available.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurry for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid, avoiding underestimated solubility values from kinetic limitations.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particulates are transferred, which would otherwise lead to a gross overestimation of the true solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the concentration of the original saturated solution by back-calculating from the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

As a laboratory chemical, 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid must be handled with appropriate care. The following information is synthesized from safety data sheets (SDS) for the compound and its close analogues[2][3].

-

GHS Hazard Classification:

-

Precautionary Statements & Personal Protective Equipment (PPE):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[9].

-

P264: Wash skin thoroughly after handling[9].

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities should be equipped with an eyewash station and safety shower[10].

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2].

-

Conclusion

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a moderately polar compound whose solubility is dictated by a balance between its polar, hydrogen-bonding carboxylic acid and indazole groups and its lipophilic trifluoromethyl moiety. It is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, with moderate solubility in polar protic solvents like methanol and poor solubility in nonpolar hydrocarbons. Due to the lack of public quantitative data, experimental determination via a robust method like the shake-flask protocol is essential for any research or development application. Proper safety precautions must be observed during handling, consistent with the compound's identified hazards.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Unknown. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

- Fluorochem Ltd. (2024). Safety Data Sheet: 7-(trifluoromethyl)-2H-indazole-5-carboxylic acid.

- Angene Chemical. (2025). Safety Data Sheet: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

- Fisher Scientific. (2009). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.

- TCI Chemicals. (2025).

- PubChem. (n.d.). Indazole-3-carboxylic acid.

- CymitQuimica. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.

- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.

- Apollo Scientific. (n.d.). 7-Fluoro-1H-indazole-3-carboxylic acid.

- ChemicalBook. (2025). 7-fluoro-1H-indazole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.

- ChemicalBook. (2025). INDAZOLE-3-CARBOXYLIC ACID.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Trifluoromethyl Indazole Derivatives

Introduction: The Strategic Imperative of Stability in Modern Drug Discovery

Trifluoromethyl indazole derivatives represent a privileged scaffold in contemporary medicinal chemistry, underpinning the therapeutic efficacy of numerous developmental and approved pharmaceutical agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto the indazole core imparts a unique constellation of physicochemical properties, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive exploration of the thermodynamic stability of this critical class of compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the theoretical underpinnings and practical methodologies for assessing their stability. A thorough grasp of a compound's stability is not merely a regulatory prerequisite but a foundational element of rational drug design, directly impacting a drug candidate's shelf-life, formulation development, and ultimately, its safety and efficacy.

I. The Pillars of Stability: Deconstructing the Trifluoromethyl Indazole Scaffold

The inherent thermodynamic stability of trifluoromethyl indazole derivatives arises from the synergistic contributions of the indazole ring system and the trifluoromethyl substituent.

The Indazole Core: An Aromatic Bastion

The indazole moiety, a bicyclic aromatic heterocycle, is intrinsically stable. This stability is primarily attributed to its aromaticity, with the fused benzene and pyrazole rings forming a delocalized π-electron system. Indazoles can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. Computational studies and experimental evidence consistently demonstrate that the 1H-tautomer is the most thermodynamically stable form, a critical consideration in synthetic and analytical endeavors.[2][3][4]

The Trifluoromethyl Group: A Potent Stabilizer

The introduction of a trifluoromethyl group onto the indazole scaffold dramatically enhances the molecule's overall stability. This is due to several key factors:

-

Exceptional Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to both chemical and enzymatic cleavage. This significantly improves the metabolic stability of the molecule.[5]

-

Inductive Effects: The strong electron-withdrawing nature of the CF₃ group can influence the electron density of the indazole ring system, further modulating its reactivity and stability.[1]

-

Steric Hindrance: The bulkiness of the CF₃ group can sterically hinder the approach of reactants or enzymes to adjacent reactive sites, providing a protective shield against degradation.

The strategic placement of the trifluoromethyl group is a key aspect of medicinal chemistry, often used to block metabolic hotspots and enhance a drug's half-life.

II. Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive evaluation of the thermodynamic stability of trifluoromethyl indazole derivatives. The following techniques provide critical quantitative and qualitative data.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, phase transitions, and decomposition temperatures, providing a direct measure of a compound's thermal stability.

Table 1: Interpretation of a Typical DSC Thermogram for a Trifluoromethyl Indazole Derivative

| Thermal Event | Description | Significance in Stability Assessment |

| Glass Transition (Tg) | A reversible transition in amorphous materials from a hard, glassy state to a more rubbery state. | Indicates the presence of amorphous content and its thermal stability. |

| Crystallization (Tc) | An exothermic event where an amorphous solid transforms into a crystalline form. | Provides information on the tendency of an amorphous form to crystallize over time. |

| Melting (Tm) | An endothermic event corresponding to the transition from a solid to a liquid state. | A sharp melting peak at a high temperature is indicative of a pure, crystalline, and thermally stable compound.[6][7][8][9][10] |